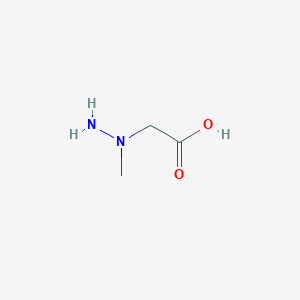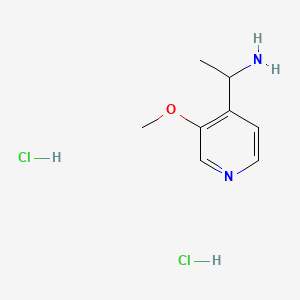
Methyl 1-ethynylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethynylcyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O2. It is a derivative of cyclopentane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-ethynylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethynylmagnesium bromide, followed by esterification with methanol in the presence of an acid catalyst . Another method includes the reaction of cyclopentanone with propargyl bromide under basic conditions, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use cyclopentanone and ethynylmagnesium bromide as starting materials, with methanol and an acid catalyst to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethynylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium amide (NaNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-ethynylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-ethynylcyclopentane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: A similar compound with a cyclopentene ring instead of a cyclopentane ring.
Methyl 1-aminocyclopropanecarboxylate: Another related compound with an aminocyclopropane structure.
Uniqueness
Methyl 1-ethynylcyclopentane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1-ethynylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-9(8(10)11-2)6-4-5-7-9/h1H,4-7H2,2H3 |
InChI Key |
FEYJFGUDKJLZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



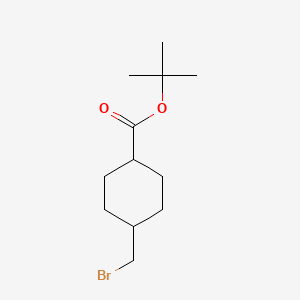
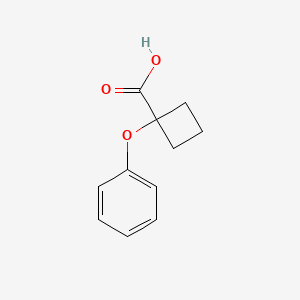
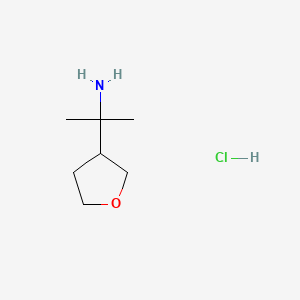
amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
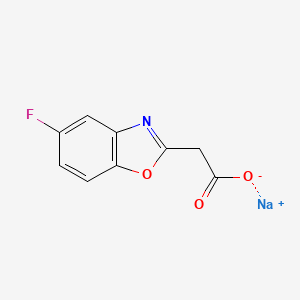

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
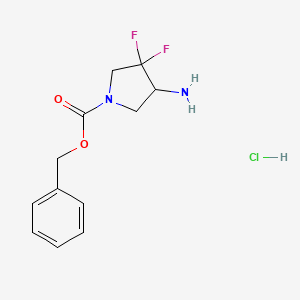
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)
